molecular formula C22H40F6N3O4S2+ B13423658 1-Hexadecyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide

1-Hexadecyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide

Cat. No.: B13423658
M. Wt: 588.7 g/mol
InChI Key: UOFFWXREXMUESX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Hexadecyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide is a 1-alkyl-3-methylimidazolium based ionic liquid. This compound is known for its unique properties, such as low volatility, high thermal stability, and excellent solubility for various gases. It is widely used in green chemistry due to its environmentally benign nature .

Preparation Methods

The synthesis of 1-Hexadecyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide typically involves the reaction of 1-methylimidazole with 1-bromohexadecane to form 1-hexadecyl-3-methylimidazolium bromide. This intermediate is then reacted with lithium bis((trifluoromethyl)sulfonyl)imide to yield the desired ionic liquid . The reaction conditions usually involve heating and stirring under an inert atmosphere to prevent any side reactions.

Industrial production methods for this compound are similar but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield.

Chemical Reactions Analysis

1-Hexadecyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Hexadecyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide has a wide range of scientific research applications:

Properties

Molecular Formula

C22H40F6N3O4S2+

Molecular Weight

588.7 g/mol

IUPAC Name

1-hexadecyl-3-methylimidazol-3-ium;1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide

InChI

InChI=1S/C20H39N2.C2HF6NO4S2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-19-18-21(2)20-22;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h18-20H,3-17H2,1-2H3;9H/q+1;

InChI Key

UOFFWXREXMUESX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCN1C=C[N+](=C1)C.C(F)(F)(F)S(=O)(=O)NS(=O)(=O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.